molecular formula C19H19N3O4 B11055486 4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11055486
M. Wt: 353.4 g/mol
InChI Key: AOMZHAHIJZMHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridin-6-one family This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a furylmethyl group

Preparation Methods

The synthesis of 4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through a highly diastereoselective three-component reaction. This method involves the use of low-cost and readily accessible starting materials such as 4-hydroxypyran-2-ones, aromatic aldehydes, N-aryl enaminones, and pyrazole-5-amines . The reaction process includes a Knoevenagel condensation, Michael addition, cyclization, and ring-opening sequence . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(2,5-DIMETHOXYPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,5-diones, while reduction may produce different derivatives of the parent compound .

Scientific Research Applications

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H19N3O4/c1-24-12-5-6-17(25-2)15(8-12)14-9-18(23)21-19-16(14)10-20-22(19)11-13-4-3-7-26-13/h3-8,10,14H,9,11H2,1-2H3,(H,21,23)

InChI Key

AOMZHAHIJZMHQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4

Origin of Product

United States

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